Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester
Overview
Description
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester is a chemical compound characterized by the presence of a carbamic acid ester group attached to a 9-anthracenylmethyl moiety. This compound is known for its potential biological activity and diverse applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
Anthracen-9-ylmethyl diethylcarbamate primarily targets the Zinc Finger Protein 207 (ZNF207) . ZNF207 is a promising target for weakening the stemness of glioma cells .
Mode of Action
The compound interacts with its target, ZNF207, by inhibiting its activity . This inhibition is achieved through the compound’s specific structure and chemical properties .
Biochemical Pathways
The inhibition of ZNF207 affects the biochemical pathways related to tumor stemness . The compound’s action leads to the downregulation of stem-related genes, which in turn weakens the stemness of glioma cells .
Result of Action
The compound’s action results in the hindrance of tumorigenesis and migration, and it promotes apoptosis in vitro . These effects are attributed to the downregulation of stem-related genes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage conditions can affect its stability . .
Preparation Methods
The synthesis of Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester typically involves the reaction of 9-anthracenylmethyl alcohol with N,N-diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various anthracene derivatives.
Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, including polymers and dyes
Comparison with Similar Compounds
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester can be compared with other similar compounds, such as:
Carbamic acid, N,N-dimethyl-, 9-anthracenylmethyl ester: Similar structure but with dimethyl groups instead of diethyl groups.
Carbamic acid, N,N-diethyl-, 9-phenanthrenylmethyl ester: Similar structure but with a phenanthrene moiety instead of an anthracene moiety.
The uniqueness of this compound lies in its specific combination of the carbamate group and the 9-anthracenylmethyl moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
anthracen-9-ylmethyl N,N-diethylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDNVDDEDBXBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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